(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid
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Overview
Description
(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Sulfonation: Nitrobenzene is then subjected to sulfonation to introduce the sulfonyl group, resulting in 3-nitrobenzenesulfonic acid.
Aldol Condensation: The final step involves an aldol condensation reaction between 3-nitrobenzenesulfonic acid and acetone, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of nitro and sulfonyl groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in antimicrobial or anticancer research.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo redox reactions, while the sulfonyl group can participate in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methyl-3-[(4-nitrophenyl)sulfonyl]prop-2-enoic acid: Similar structure but with the nitro group in the para position.
(2E)-2-methyl-3-[(3-chlorophenyl)sulfonyl]prop-2-enoic acid: Similar structure but with a chloro group instead of a nitro group.
(2E)-2-methyl-3-[(3-methylphenyl)sulfonyl]prop-2-enoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the nitro and sulfonyl groups in (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications. Its reactivity and potential biological activity set it apart from similar compounds.
properties
Molecular Formula |
C10H9NO6S |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
(E)-2-methyl-3-(3-nitrophenyl)sulfonylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6S/c1-7(10(12)13)6-18(16,17)9-4-2-3-8(5-9)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI Key |
HCBZZRVBIVEINA-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
CC(=CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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